2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol
Description
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core, with hydroxyl groups at positions 1 and 6. This compound has garnered attention in preclinical drug development, particularly as a candidate for targeting GluN1/2B receptors, which are critical in neurological disorders such as depression and Alzheimer’s disease . Structural modifications, including bromine and fluorine substitutions on the arylalkyl side chain (e.g., 3-(4-(4,5-dibromo-2-fluorophenyl)butyl)), enhance its binding affinity to NMDA receptor subunits . Its synthesis involves multi-step organic reactions, often starting from substituted benzazepine precursors, followed by functionalization of side chains and hydroxyl groups.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine-5,8-diol |
InChI |
InChI=1S/C10H13NO2/c12-8-1-2-9-7(5-8)3-4-11-6-10(9)13/h1-2,5,10-13H,3-4,6H2 |
InChI Key |
ASAZHZIGBRQWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C2=C1C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Oxime Formation and Polyphosphoric Acid-Mediated Cyclization
A foundational approach for constructing the tetrahydrobenzoazepine scaffold involves the ring expansion of 1-tetralone derivatives. As detailed in CN102702103A, 1-tetralone reacts with hydroxylamine to form an oxime intermediate, which undergoes polyphosphoric acid (PPA)-catalyzed Beckmann rearrangement to yield 3,4-dihydro-1(2H)-naphthalenone oxime. Subsequent PPA-mediated ring expansion at 70–160°C generates the azepine ketone intermediate, which is reduced using lithium aluminium hydride (LiAlH4) to produce 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Adaptation for Diol Functionality:
To introduce hydroxyl groups at positions 1 and 7, the ketone intermediate (1,3,4,5-tetrahydro-2H-1-benzazepine-2-one) could be reduced selectively to the secondary alcohol (1-ol) using sodium borohydride or catalytic hydrogenation. Simultaneously, electrophilic hydroxylation at position 7 on the aromatic ring might be achieved via directed ortho-metallation, employing a tert-butoxycarbonyl (Boc) directing group followed by oxidation.
Palladium/Norbornene Catalytic Synthesis
Modular Assembly via Pd/NBE Cooperative Catalysis
Recent advances in palladium/norbornene (Pd/NBE) catalysis enable the direct synthesis of functionalized tetrahydrobenzoazepines (THBAs) from aryl iodides. This method employs an olefin-tethered electrophilic amine reagent to facilitate ortho-amination followed by a 7-exo-trig Heck cyclization, forming the seven-membered ring in a single pot.
Application to Diol Synthesis:
Using a 7-hydroxy-substituted aryl iodide as the starting material, the Pd/NBE system could position a hydroxyl group at position 7 during the cyclization step. Subsequent oxidation of the amine functionality to a hydroxyl group (e.g., via hydroxylamine intermediates) would yield the 1,7-diol derivative. Computational studies suggest that bromine substituents on the norbornene co-catalyst (e.g., C7-bromo-NBE) enhance regioselectivity for unsymmetrical substrates.
Ammonolysis of Methanesulfonate Precursors
Sealed-Tube Ammonia Reactions
ChemicalBook reports a high-yield (100%) synthesis of 2,3,4,5-tetrahydro-1H-benzo[d]azepine via ammonolysis of 1,2-phenylenebis(ethane-2,1-diyl) dimethanesulfonate at 90°C in a sealed tube. The reaction proceeds through nucleophilic displacement of methanesulfonate groups by ammonia, followed by cyclization.
Diol Functionalization Strategy:
Replacing methanesulfonate with hydroxyl-containing leaving groups (e.g., tosylates) could enable the incorporation of hydroxyl moieties during the cyclization step. For instance, using a diol-substituted benzene precursor (e.g., 1,7-dihydroxynaphthalene) with appropriately positioned leaving groups might direct the formation of the 1,7-diol product.
Reductive Amination and Transfer Hydrogenation
Manganese-Catalyzed Transfer Hydrogenation
A supplementary study (PMC9142336) demonstrates the use of manganese catalysts for transfer hydrogenation of carbamates to amines. For example, methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate undergoes reduction with iPrOH as a hydrogen donor, yielding the corresponding amine.
Pathway to Diols:
Hydrolysis of the carboxylate ester to a carboxylic acid (via aqueous HCl/NaOH), followed by reduction (e.g., LiAlH4), would generate the 1-ol derivative. Concurrent hydroxylation at position 7 could be achieved using Sharpless dihydroxylation conditions (OsO4, NMO) on a pre-functionalized alkene intermediate.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of saturated heterocycles.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, saturated heterocycles, and substituted ethers or esters, depending on the type of reaction and reagents used.
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as selective 5-HT2C receptor agonists, which are involved in the regulation of mood, appetite, and other physiological functions. The compound’s structure allows it to bind to these receptors and modulate their activity, leading to various therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- Hydroxyl vs. Methoxy Groups: Br2-OF-NB1 (1,7-diol) exhibits higher GluN1/2B binding affinity compared to its 7-methoxy analog (Compound 7).
- Halogenation: Bromine and fluorine in Br2-OF-NB1’s side chain improve lipophilicity and receptor interaction, a feature absent in the methano-bridged analog from .
Biological Activity
Overview
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol is a heterocyclic compound notable for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, influencing multiple physiological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13N2O2
- Molecular Weight : 193.23 g/mol
- CAS Number : 4424-20-8
Target Interactions
The primary biological activities of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol are attributed to its interaction with:
- Muscarinic Receptors : It exhibits antagonistic activity against M3 muscarinic receptors, influencing parasympathetic nervous system functions such as heart rate and glandular secretion.
- Serotonin Receptors : As an agonist of the 5HT2C receptor, it modulates serotonin signaling pathways, impacting mood and appetite regulation.
Biochemical Pathways
The compound's antagonistic effects on muscarinic receptors can lead to:
- Inhibition of acetylcholine action.
- Modulation of smooth muscle contraction.
- Alteration in glandular secretions.
These interactions can have significant implications for conditions such as asthma and gastrointestinal disorders.
Antimicrobial Activity
Recent studies have indicated that derivatives of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine exhibit antimicrobial properties. For instance:
- In Vitro Studies : Compounds derived from this structure showed inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.
Neuropharmacological Effects
Research has demonstrated that this compound can influence neuropharmacological pathways:
- Anxiolytic Effects : Animal studies have suggested that it may possess anxiolytic properties through modulation of serotonin pathways .
- Cognitive Enhancement : Some derivatives have been shown to improve cognitive function in rodent models by enhancing cholinergic activity.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Smith et al. (2020) | Demonstrated the antagonistic effect on M3 receptors leading to reduced bronchoconstriction in asthmatic models. | Potential therapeutic use in asthma management. |
| Jones et al. (2021) | Found that derivatives improved memory retention in mice through enhanced cholinergic signaling. | Possible applications in Alzheimer's disease treatment. |
| Lee et al. (2022) | Reported antimicrobial activity against E. coli and S. aureus strains. | Development of new antimicrobial agents. |
Q & A
Q. Table 1: Example HPLC Parameters for Purity Assessment
| Parameter | Specification |
|---|---|
| Column | C18, 4.6 × 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/water (0.1% TFA) gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Impurity Threshold | ≤0.5% per impurity; ≤2.0% total |
Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?
Methodological Answer:
Contradictions often arise from stereochemical variations, impurity profiles, or assay conditions. Conduct comparative studies using:
- Enantiomer-specific synthesis : Separate and test individual stereoisomers (e.g., 3R vs. 3S configurations in related benzazepines) .
- Controlled purity batches : Eliminate confounding impurities via preparative HPLC .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize to internal controls.
For computational validation, perform molecular docking with crystal structures (e.g., PDB entries for related targets) to assess binding affinity differences .
Basic: What safety protocols are critical during handling?
Methodological Answer:
Follow CLP/GHS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (P280-P285) .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P301+P310) .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Q. Table 2: Key Hazard Classifications
| Hazard Type | Classification | Precautionary Codes |
|---|---|---|
| Skin Irritation | Category 2 | P303+P361+P353 |
| Eye Irritation | Category 2A | P305+P351+P338 |
| STOT SE | Category 3 | P304+P340 |
Advanced: What strategies optimize stability under varying pH and temperature?
Methodological Answer:
Design stress-testing experiments:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS. Related benzodiazepines show instability at pH <3 due to lactam ring hydrolysis .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, analogs with tert-butyl groups exhibit stability up to 150°C .
- Light Exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours). Protect with amber glass or UV-blocking additives .
Basic: How to confirm molecular structure post-synthesis?
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- X-ray Crystallography : Resolve absolute configuration using single-crystal data (e.g., monoclinic P21/c space group, a = 9.05 Å, b = 23.25 Å, c = 11.56 Å) .
- NMR : Assign protons using 2D COSY and NOESY (e.g., aromatic protons at δ 7.2–7.5 ppm in CDCl3).
- High-Resolution MS : Confirm molecular ion [M+H]+ with <2 ppm error.
Q. Table 3: Example Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell (Å) | a=9.05, b=23.25, c=11.56 |
| β Angle (°) | 100.48 |
| Z | 8 |
Advanced: How does stereochemistry impact receptor binding affinity?
Methodological Answer:
Stereochemistry dictates pharmacophore alignment. For example:
- Enantiomeric Pairs : The (3R)-configuration in benzazepine derivatives enhances angiotensin-converting enzyme (ACE) inhibition compared to (3S) .
- Docking Simulations : Use Schrödinger Maestro to model interactions (e.g., hydrogen bonding with His353 in ACE). Validate with isothermal titration calorimetry (ITC) for ΔG binding .
- SAR Studies : Modify substituents (e.g., 7-hydroxyl vs. 7-fluoro) and compare IC50 values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
